Ortho-CF3 Substitution Enhances HDAC4 Inhibitory Potency Relative to Meta-CF3 and Para-CF3 Regioisomers
In the Novartis TFMO-oxadiazole patent series (US 9,056,843 B2), ortho-trifluoromethylphenyl-substituted oxadiazole amides consistently exhibited single-digit nanomolar HDAC4 IC50 values. Example 10, an ortho-CF3 benzamide derivative, displayed an HDAC4 IC50 of 4.5 nM, whereas the corresponding meta-CF3 analog (Example 21) showed an IC50 of 12 nM and the para-CF3 analog (Example 23) exhibited an IC50 of 28 nM [1]. Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate provides the identical ortho-CF3-phenyl-oxadiazole core that drives this potency advantage, enabling direct construction of high-affinity HDAC4 ligands without regioisomeric purification.
| Evidence Dimension | HDAC4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ortho-CF3-phenyl-oxadiazole amide core (Example 10): IC50 = 4.5 nM |
| Comparator Or Baseline | Meta-CF3 analog (Example 21): IC50 = 12 nM; Para-CF3 analog (Example 23): IC50 = 28 nM |
| Quantified Difference | Ortho-CF3 is 2.7-fold more potent than meta-CF3 and 6.2-fold more potent than para-CF3 |
| Conditions | Recombinant human HDAC4 enzymatic assay; fluorogenic substrate; IC50 determined from dose-response curves (Patent US 9,056,843 B2) |
Why This Matters
Procurement of the ortho-CF3 potassium salt eliminates the need to separate or independently synthesize regioisomers, directly accessing the substitution pattern that confers the highest HDAC4 potency in this chemotype.
- [1] Hebach, C.; Kallen, J.; Nozulak, J.; Tintelnot-Blomley, M.; Widler, L. (Novartis AG). Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. US Patent 9,056,843 B2, June 16, 2015. HDAC4 IC50 data for Examples 10, 21, and 23. View Source
